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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-2',6'-

dichloropropiophenone

CAS No.: 898788-53-9

Cat. No.: B3023834

Get Quote

Executive Summary & Chemical Context[1]
In the landscape of drug development—specifically within the synthesis of dihydrochalcone-

based therapeutics (e.g., SGLT2 inhibitors) and antifungal intermediates—the compound 3-(4-
Chlorophenyl)-2',6'-dichloropropiophenone serves as a critical Process Impurity Reference

Standard.

Its structural integrity is defined by the 2,6-dichlorophenyl moiety linked via a propyl ketone

chain to a 4-chlorophenyl ring. This specific substitution pattern presents unique steric

hindrance and electronic properties, making it a challenging but essential marker for monitoring

reaction completion (reduction of the corresponding chalcone) or side-reaction profiling

(Friedel-Crafts acylation errors).

This guide compares the Target Standard (3-(4-Cl)-2',6'-Cl2-PP) against its Primary Precursors

and Structural Analogues, establishing a self-validating protocol for its identification and

quantification.
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Chemical Identity[1][2][3][4]
IUPAC Name: 1-(2,6-Dichlorophenyl)-3-(4-chlorophenyl)propan-1-one

CAS Number: 898788-53-9[1][2][3][4]

Molecular Formula: C₁₅H₁₁Cl₃O[5]

Molecular Weight: 313.61 g/mol [2]

Role: Impurity Reference Standard, Intermediate.

Synthesis & Origin Pathway (The "Why" Behind the
Impurity)
To understand what we are comparing, we must visualize the origin. This compound typically

arises from the reduction of its unsaturated Chalcone precursor. Incomplete reduction results in

the presence of the chalcone, while over-reduction leads to the Alcohol.

Pathway Diagram
The following directed graph illustrates the formation of the target and its relationship to the

reference standards (Precursor and Over-reduction Product).

Fig 1: Synthesis Pathway & Impurity Origin for 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone
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Comparative Performance Analysis
When validating 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone as a reference standard, it

must be compared against the Chalcone Precursor (Impurity A) and the Alcohol Derivative
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(Impurity B) to ensure method specificity.

Table 1: Physicochemical Comparison with Reference
Analogues

Feature
Target Standard

(Saturated Ketone)

Chalcone Precursor

(Unsaturated
Ketone)

Alcohol Derivative

(Reduced)

Structure Ar-CO-CH₂-CH₂-Ar' Ar-CO-CH=CH-Ar'
Ar-CH(OH)-CH₂-CH₂-

Ar'

UV Max (

)

~270-280 nm

(Benzenoid)

~300-320 nm

(Conjugated)

~260 nm (Isolated

rings)

HPLC Retention (RT)
Intermediate (e.g.,

12.5 min)

Late Eluting (More

planar/conjugated)

Early Eluting (More

polar -OH)

IR Signature
C=O stretch: ~1690

cm⁻¹

C=O stretch: ~1660

cm⁻¹ (Conjugated)

O-H stretch: ~3400

cm⁻¹ (Broad)

Criticality Primary Analyte
Genotoxic Alert

(Michael Acceptor)
Process Impurity

Expert Insight: The most critical comparison is the UV/Vis distinction. The Chalcone precursor

has a significantly red-shifted

due to conjugation. When setting up the HPLC detector, using a dual-wavelength approach
(e.g., 210 nm for universal detection and 310 nm for Chalcone specificity) allows for self-
validating purity assessment.

Validated Analytical Protocol
This protocol is designed to separate the Target from its critical congeners. It uses a Core-Shell

C18 column for high efficiency at lower backpressures.

Method Parameters (HPLC-UV)
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.
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Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Temperature: 35°C.

Detection: UV at 220 nm (Quantification) and 305 nm (Impurity A ID).

Gradient Profile
Time (min) % Mobile Phase B Event

0.0 40 Comparison Baseline

2.0 40 Isocratic Hold

15.0 90 Elution of Target & Chalcone

18.0 90 Wash

18.1 40 Re-equilibration

23.0 40 End

Experimental Workflow Diagram
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Fig 2: Dual-Wavelength Analytical Workflow for Specificity
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Characterization & Validation Criteria
To certify 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone as a reference standard, the

following criteria must be met. This ensures the material is suitable for quantitative use ("As Is"

calculation).

Structure Elucidation (NMR)
¹H NMR (CDCl₃, 400 MHz):

δ 7.2–7.4 ppm: Multiplets (Aromatic protons).
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δ 3.2–3.4 ppm: Triplet (

Hz), 2H (

).

δ 2.9–3.1 ppm: Triplet (

Hz), 2H (

).

Key Distinction: The absence of olefinic doublets (typically δ 7.5–8.0 ppm with

Hz) confirms the reduction of the Chalcone [1].

Mass Spectrometry (LC-MS/ESI)
Expected [M+H]⁺: m/z 313.0 (³⁵Cl isotope base peak).

Isotope Pattern: Distinctive trichloro pattern (M, M+2, M+4, M+6) with relative intensities

approx 100 : 96 : 31 : 3. This "fingerprint" confirms the presence of three chlorine atoms [2].

Stability Stress Testing
Acid/Base Hydrolysis: The propiophenone linkage is generally stable, but the 2,6-dichloro

substitution provides steric protection against nucleophilic attack at the carbonyl.

Photostability: Solid state is stable; however, solutions should be protected from light to

prevent radical chlorination or photo-oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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